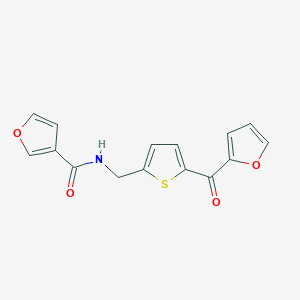

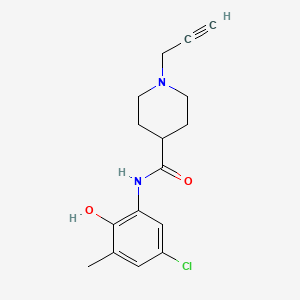

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide . The subsequent treatment of the amide with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide . This was then oxidized with potassium ferricyanide in an alkaline medium to yield a related compound .Molecular Structure Analysis

The molecular structure of this compound can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthetic Pathways : Research has demonstrated methods for synthesizing furan- and thiophene- carboxamide derivatives, showcasing their potential for further chemical modifications and applications in medicinal chemistry. For example, studies have explored the synthesis of functionalized carboxamides via cross-coupling reactions and their anti-bacterial activities against drug-resistant bacteria. These synthetic approaches offer pathways to design novel compounds with significant biological activities (Siddiqa et al., 2022).

- Chemical Modifications : Modifications of furan- and thiophene- carboxamides have been extensively studied, highlighting the versatility of these compounds in generating a wide array of derivatives with potential pharmaceutical applications. For instance, the synthesis and reactivity of compounds incorporating furan and thiophene units have been investigated, revealing insights into their potential use in drug development and materials science (Aleksandrov & El’chaninov, 2017).

Biological Applications

- Antimicrobial Activity : Some derivatives have demonstrated promising antibacterial properties against clinically isolated drug-resistant strains, underscoring their potential as novel antimicrobial agents. Docking studies and molecular dynamics simulations further validate these findings, highlighting the molecular interactions and stability that contribute to their antibacterial efficacy (Siddiqa et al., 2022).

- Antiprotozoal and Antiviral Properties : Research on dicationic imidazo[1,2-a]pyridines and derivatives has shown strong activity against protozoal infections and influenza A viruses, suggesting the potential of furan-carboxamide derivatives in treating infectious diseases (Ismail et al., 2004; Yongshi et al., 2017).

Material Science and Other Applications

- Polymerization and Material Development : The enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offers a sustainable alternative to traditional polyphthalamides, demonstrating the utility of furan derivatives in developing high-performance materials with environmental benefits (Jiang et al., 2015).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not available in the literature, similar compounds have shown a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-14(12-2-1-6-20-12)13-4-3-11(21-13)8-16-15(18)10-5-7-19-9-10/h1-7,9H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLAKPYFGIXNHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2649655.png)

![N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2649657.png)

![3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid](/img/structure/B2649663.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649664.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2649670.png)

![6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2649673.png)

![1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649675.png)

![[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2649677.png)